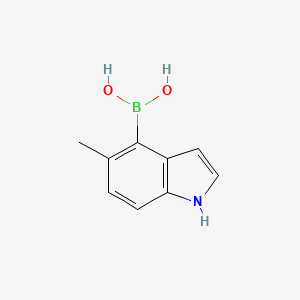
(5-methyl-1H-indol-4-yl)boronic acid
Descripción general
Descripción
“(5-methyl-1H-indol-4-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are known for their diverse applications in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The compound has a molecular formula of C9H10BNO2 .
Molecular Structure Analysis
The molecular structure of “(5-methyl-1H-indol-4-yl)boronic acid” consists of a boronic acid group attached to the 4-position of a 5-methyl-1H-indole ring. The molecular weight of the compound is approximately 175.08 Da .
Chemical Reactions Analysis
Boronic acids, including “(5-methyl-1H-indol-4-yl)boronic acid”, are known for their ability to participate in Suzuki-Miyaura cross-coupling reactions . They can also interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them useful in various sensing applications .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Treatment of Cancer
Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been used in the treatment of cancer cells . The application of “(5-methyl-1H-indol-4-yl)boronic acid” in the synthesis of MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer has been reported .
Antiviral Activity
Indole derivatives possess antiviral activity . They have been used in the synthesis of compounds that show inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . They have been used in the development of drugs for the treatment of various inflammatory disorders .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . They have been used in the development of drugs for the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . They have been used in the development of drugs for the treatment of various microbial infections .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . They have been used in the development of drugs for the treatment of diabetes .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . They have been used in the development of drugs for the treatment of malaria .
Safety And Hazards
Boronic acids, including “(5-methyl-1H-indol-4-yl)boronic acid”, can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Boronic acids are increasingly being used in diverse areas of research. Their interaction with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . Future research may focus on expanding these applications and exploring new ones.
Propiedades
IUPAC Name |
(5-methyl-1H-indol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOHUNFVXQUGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-1H-indol-4-yl)boronic acid | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

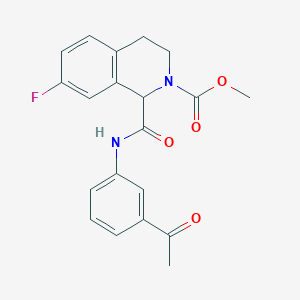
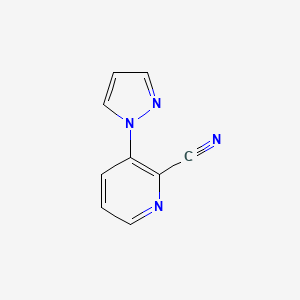
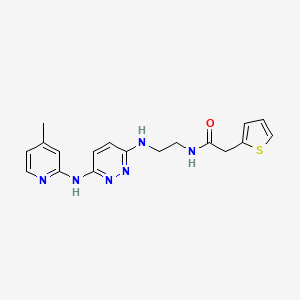
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461785.png)


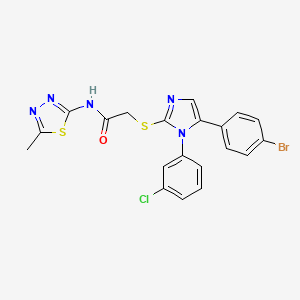
![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2461795.png)

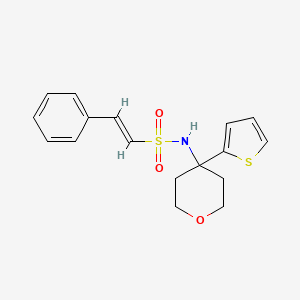
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2461798.png)
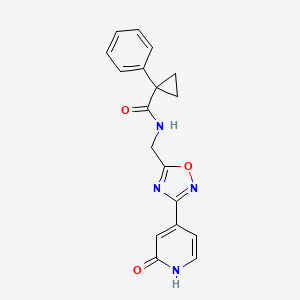

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2461804.png)